molecular formula C15H26ClNO B12648997 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride CAS No. 6307-84-2

1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride

Cat. No.: B12648997
CAS No.: 6307-84-2
M. Wt: 271.82 g/mol
InChI Key: BRIQRWLLHUZCBT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenyl and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Phenylpropanolamines: From substitution reactions.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of respiratory conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride involves:

    Molecular Targets: The compound primarily targets adrenergic receptors in the body.

    Pathways Involved: It activates the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A related compound with similar sympathomimetic effects.

    Ephedrine: Another compound with similar structure and pharmacological properties.

    Pseudoephedrine: Known for its use as a decongestant.

Uniqueness

1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylpropylamino group, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

6307-84-2

Molecular Formula

C15H26ClNO

Molecular Weight

271.82 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H25NO.ClH/c1-11(2)9-16-10-15(17)8-14-7-12(3)5-6-13(14)4;/h5-7,11,15-17H,8-10H2,1-4H3;1H

InChI Key

BRIQRWLLHUZCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(CNCC(C)C)O.Cl

Origin of Product

United States

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